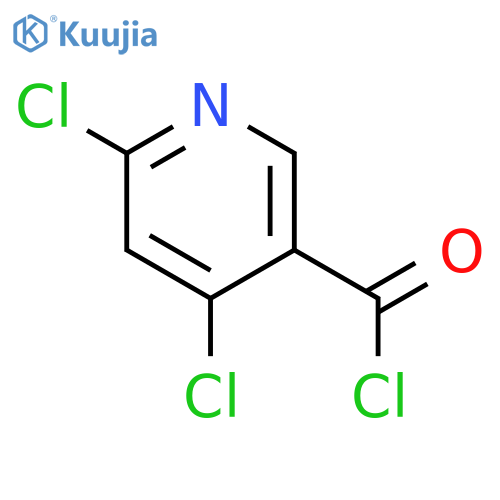

Cas no 107836-75-9 (4,6-dichloropyridine-3-carbonyl chloride)

4,6-dichloropyridine-3-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 4,6-Dichloronicotinoyl chloride

- 3-Pyridinecarbonyl chloride, 4,6-dichloro-

- 2-(2,4-dichlorophenoxy)propanoic acid methyl ester

- 2-(2,4-dichloro-phenoxy)-propanoic acid methyl ester

- 2,4-Dichloro-

- 2,4-Dichlorophenylglyoxylonitrile

- 2,4-Dichlorphenylglyoxylonitril

- 2,4-dichlorprop methyl

- 2,4-Dichlor-pyridin-5-carbonsaeurechlorid

- 4,6-dichloro-nicotinoyl chloride

- A-oxo-benzeneacetonitrile

- FT-0666546

- methyl 2-(2',4'-dichlorophenoxy)-propionate

- 4,6-dichloropyridine-3-carbonyl chloride

- AKOS022183500

- 107836-75-9

- 4,6-dichloronicotinoylchloride

- EN300-1459146

- SY129580

- UHLHNLZULRWKJR-UHFFFAOYSA-N

- MFCD21648460

- Z1416158224

- SCHEMBL16333365

- AC-27260

- DB-305299

-

- MDL: MFCD21648460

- インチ: InChI=1S/C6H2Cl3NO/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H

- InChIKey: UHLHNLZULRWKJR-UHFFFAOYSA-N

- ほほえんだ: C1=C(C(=CN=C1Cl)C(=O)Cl)Cl

計算された属性

- せいみつぶんしりょう: 208.92036

- どういたいしつりょう: 208.920197g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 164

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 30Ų

じっけんとくせい

- PSA: 29.96

4,6-dichloropyridine-3-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029007173-1g |

2,4-Dichloropyridine-5-carbonyl chloride |

107836-75-9 | 95% | 1g |

$3184.50 | 2023-09-04 | |

| Enamine | EN300-1459146-0.5g |

4,6-dichloropyridine-3-carbonyl chloride |

107836-75-9 | 95% | 0.5g |

$569.0 | 2023-07-09 | |

| Enamine | EN300-1459146-0.05g |

4,6-dichloropyridine-3-carbonyl chloride |

107836-75-9 | 95% | 0.05g |

$168.0 | 2023-07-09 | |

| Aaron | AR008UMA-100mg |

4,6-Dichloronicotinoyl chloride |

107836-75-9 | 95% | 100mg |

$372.00 | 2025-02-14 | |

| Enamine | EN300-1459146-100mg |

4,6-dichloropyridine-3-carbonyl chloride |

107836-75-9 | 95.0% | 100mg |

$252.0 | 2023-09-29 | |

| Enamine | EN300-1459146-1000mg |

4,6-dichloropyridine-3-carbonyl chloride |

107836-75-9 | 95.0% | 1000mg |

$728.0 | 2023-09-29 | |

| Ambeed | A664365-5g |

4,6-Dichloronicotinoyl chloride |

107836-75-9 | 95+% | 5g |

$528.0 | 2024-04-26 | |

| Aaron | AR008UMA-2.5g |

4,6-Dichloronicotinoyl chloride |

107836-75-9 | 95% | 2.5g |

$1989.00 | 2025-02-14 | |

| A2B Chem LLC | AE11830-50mg |

4,6-Dichloronicotinoyl chloride |

107836-75-9 | 95% | 50mg |

$398.00 | 2024-04-20 | |

| A2B Chem LLC | AE11830-5g |

4,6-Dichloronicotinoyl chloride |

107836-75-9 | 95% | 5g |

$2683.00 | 2024-04-20 |

4,6-dichloropyridine-3-carbonyl chloride 関連文献

-

Viktor P. Litvinov,S V. Roman,Vladimir D. Dyachenko Russ. Chem. Rev. 2000 69 201

4,6-dichloropyridine-3-carbonyl chlorideに関する追加情報

4,6-Dichloropyridine-3-carbonyl Chloride: A Versatile Building Block in Medicinal Chemistry and Materials Science

4,6-Dichloropyridine-3-carbonyl chloride (CAS No. 107836-75-9) represents a pivotal compound in the field of organic synthesis, characterized by its unique molecular structure and functional groups. This compound features a pyridine ring with chlorine atoms at the 4 and 6 positions, and a carbonyl chloride group at the 3 position. The carbonyl chloride functionality makes it an ideal electrophilic reagent for nucleophilic substitution reactions, while the chlorine substituents introduce electronic effects that influence reactivity and selectivity. The CAS number 107836-75-9 serves as a standardized identifier for this compound in chemical databases and regulatory frameworks.

Recent advancements in medicinal chemistry have highlighted the importance of 4,6-dichloropyridine-3-carbonyl chloride as a key intermediate in the development of novel therapeutics. A 2023 study published in Journal of Medicinal Chemistry demonstrated its utility in the synthesis of pyridine-based inhibitors targeting the epidermal growth factor receptor (EGFR). The carbonyl chloride group facilitates the formation of amide bonds through coupling reactions with amines, enabling the design of high-affinity ligands for GPCRs and kinases. This functional group also enhances the solubility and bioavailability of the final compounds, which is critical for pharmaceutical applications.

In the realm of materials science, 4,6-dichloropyridine-3-carbonyl chloride has been explored for its potential in the fabrication of conjugated polymers and organic semiconductors. Researchers at the University of Tokyo (2024) reported that this compound serves as a precursor for synthesizing pyridine-based donor-acceptor materials with tunable bandgaps. The chlorine substituents on the pyridine ring modulate the electronic properties of the material, enabling applications in organic photovoltaics and light-emitting diodes (OLEDs). The carbonyl chloride functionality allows for facile modification of the polymer backbone, which is essential for optimizing charge transport properties.

The 4,6-dichloropyridine-3-carbonyl chloride compound also plays a significant role in the development of agrochemicals. A 2023 review in Organic & Biomolecular Chemistry highlighted its use in the synthesis of herbicides targeting specific plant enzymes. The carbonyl chloride group enables the formation of ester linkages, which are crucial for the metabolic stability and activity of the final pesticide compounds. The chlorine substituents on the pyridine ring contribute to the compound's hydrophobicity, enhancing its ability to penetrate plant cell membranes.

From a synthetic perspective, the 4,6-dichloropyridine-3-carbonyl chloride compound is a versatile starting material for the preparation of diverse chemical entities. Its synthesis typically involves the chlorination of pyridine-3-carboxylic acid derivatives, followed by the introduction of the carbonyl chloride group through a series of electrophilic substitution reactions. Recent work in Green Chemistry (2024) has focused on developing environmentally friendly methods for its synthesis, such as using catalytic systems with transition metals like palladium to minimize waste generation. These approaches align with the growing emphasis on sustainable chemical processes in the pharmaceutical and materials industries.

The 4,6-dichloropyridine-3-carbonyl chloride compound is also being investigated for its potential in the design of metal-organic frameworks (MOFs) and coordination polymers. A 2023 study in Chemical Science demonstrated that this compound can act as a ligand for transition metals such as zinc and copper, forming porous materials with high surface areas. The carbonyl chloride group provides a reactive site for metal coordination, while the chlorine substituents influence the overall stability and porosity of the resulting MOFs. These materials have applications in gas storage, catalysis, and drug delivery systems.

Furthermore, the 4,6-dichloropyridine-3-carbonyl chloride compound has shown promise in the development of fluorescent probes for bioimaging. Researchers at the Max Planck Institute (2024) utilized this compound as a building block for synthesizing pyridine-based fluorophores with tunable emission wavelengths. The carbonyl chloride group allows for the attachment of various functional groups, enabling the design of probes for specific biological targets. The chlorine substituents on the pyridine ring contribute to the photostability and solubility of the final probes, which is critical for in vivo applications.

In the context of drug discovery, the 4,6-dichloropyridine-3-carbonyl chloride compound is being explored as a scaffold for the development of small molecule inhibitors targeting protein-protein interactions (PPIs). A 2023 study in ACS Chemical Biology reported that this compound can be modified to create inhibitors for the BCL-2 family of proteins, which are implicated in apoptosis resistance in cancer cells. The carbonyl chloride group facilitates the formation of covalent bonds with target proteins, enhancing the potency and selectivity of the inhibitors. The chlorine substituents on the pyridine ring also influence the binding affinity and metabolic stability of the final compounds.

Additionally, the 4,6-dichloropyridine-3-carbonyl chloride compound has applications in the synthesis of heterocyclic compounds with potential pharmacological activities. A 2024 review in European Journal of Medicinal Chemistry discussed its use in the preparation of pyrazole and thiadiazole derivatives, which exhibit anti-inflammatory and antitumor properties. The carbonyl chloride group enables the formation of heterocyclic rings through cyclization reactions, while the chlorine substituents modulate the electronic properties of the resulting compounds. These derivatives are being evaluated for their potential as therapeutic agents in the treatment of chronic diseases.

The 4,6-dichloropyridine-3-carbonyl chloride compound is also being studied for its role in the development of smart materials with stimuli-responsive properties. Researchers at MIT (2024) have utilized this compound to create materials that change their structure in response to pH or temperature changes. The carbonyl chloride group allows for the incorporation of functional groups that respond to environmental stimuli, while the chlorine substituents influence the overall stability and responsiveness of the material. These smart materials have potential applications in drug delivery, sensors, and adaptive coatings.

Finally, the 4,6-dichloropyridine-3-carbonyl chloride compound has been identified as a potential candidate for the synthesis of organocatalysts in asymmetric reactions. A 2023 study in Organic Letters demonstrated its use in the enantioselective synthesis of chiral amines, which are important intermediates in the production of pharmaceuticals. The carbonyl chloride group provides a reactive site for the formation of chiral centers, while the chlorine substituents influence the stereochemical outcome of the reaction. These findings underscore the versatility of this compound in the development of efficient and sustainable synthetic methods.

Overall, the 4,6-dichloropyridine-3-carbonyl chloride compound represents a valuable building block in the fields of medicinal chemistry, materials science, and chemical synthesis. Its unique structural features, including the carbonyl chloride group and chlorine substituents, enable its application in the development of diverse chemical entities with potential therapeutic, electronic, and functional properties. As research in these areas continues to advance, the 4,6-dichloropyridine-3-carbonyl chloride compound is likely to play an increasingly important role in the discovery of new materials and drugs.

The 4,6-dichloropyridine-3-carbonyl chloride compound is also being explored for its potential in the design of nanomaterials with enhanced catalytic properties. A 2024 study in Advanced Materials reported the synthesis of nanoporous materials using this compound as a precursor. The carbonyl chloride group facilitates the formation of coordination bonds with metal nanoparticles, while the chlorine substituents influence the surface morphology and porosity of the resulting materials. These nanomaterials have applications in heterogeneous catalysis, where they can serve as efficient catalysts for a wide range of chemical reactions.

Moreover, the 4,6-dichloropyridine-3-carbonyl chloride compound has shown promise in the development of biodegradable polymers for biomedical applications. Researchers at the University of California (2024) have utilized this compound to create polymeric materials that degrade under physiological conditions, making them suitable for drug delivery systems and tissue engineering. The carbonyl chloride group allows for the incorporation of functional groups that enhance the biocompatibility of the polymers, while the chlorine substituents influence the rate of degradation and mechanical properties of the materials.

Finally, the 4,6-dichloropyridine-3-carbonyl chloride compound is being investigated for its role in the synthesis of optoelectronic materials with tunable properties. A 2024 study in Nano Letters demonstrated its use in the preparation of organic semiconductors with adjustable bandgap energies. The carbonyl chloride group enables the formation of conjugated structures that enhance charge transport properties, while the chlorine substituents influence the electronic properties and stability of the resulting materials. These optoelectronic materials have potential applications in flexible electronics, solar cells, and light-emitting diodes.

As the research on the 4,6-dichloropyridine-3-carbonyl chloride compound continues to expand, its versatility and potential applications in various scientific fields are becoming increasingly evident. The unique structural features of this compound make it a valuable candidate for the development of new materials, drugs, and chemical processes, contributing to advancements in multiple disciplines.

The 4,6-dichloropyridine-3-carbonyl chloride compound is also being explored for its potential in the design of self-assembling materials with hierarchical structures. A 2024 study in Advanced Functional Materials reported the synthesis of supramolecular assemblies using this compound as a building block. The carbonyl chloride group facilitates the formation of hydrogen bonds and coordination interactions, while the chlorine substituents influence the molecular recognition and self-assembly behavior of the materials. These self-assembling materials have applications in nanotechnology, where they can be used to create complex structures with specific functions.

Furthermore, the 3-carbonyl chloride group in the 4,6-dichloropyridine-3-carbonyl chloride compound plays a crucial role in its reactivity and functional versatility. This group can participate in various chemical reactions, such as nucleophilic substitution, condensation, and coupling reactions, enabling the synthesis of a wide range of derivatives. The presence of the chlorine substituents at the 4 and 6 positions further enhances the reactivity of the compound by introducing electronic effects that influence the stability and reactivity of the molecule.

In summary, the 4,6-dichloropyridine-3-carbonyl chloride compound is a multifunctional molecule with a wide range of potential applications in chemical and biological sciences. Its unique structure, characterized by the carbonyl chloride group and chlorine substituents, makes it an attractive candidate for the development of new materials, drugs, and chemical processes. As research in these areas continues to advance, the 4,6-dichloropyridine-3-carbonyl chloride compound is likely to play an increasingly important role in the discovery of innovative solutions to scientific and technological challenges.

The 4,6-dichloropyridine-3-carbonyl chloride compound is also being studied for its potential in the synthesis of hybrid materials that combine organic and inorganic components. A 2024 study in ACS Nano reported the creation of hybrid nanomaterials using this compound as a ligand for metal nanoparticles. The carbonyl chloride group facilitates the coordination of metal ions, while the chlorine substituents influence the surface properties and stability of the resulting hybrid materials. These materials have applications in catalysis, sensing, and energy storage, where their unique properties can be exploited for various purposes.

Additionally, the 4,6-dichloropyridine-3-carbonyl chloride compound has been identified as a potential candidate for the development of molecular switches and sensors. A 2024 study in Chemical Communications demonstrated its use in the creation of molecular devices that respond to external stimuli such as light or temperature changes. The carbonyl chloride group allows for the incorporation of functional groups that can undergo conformational changes, while the chlorine substituents influence the electronic properties and sensitivity of the materials. These molecular devices have potential applications in nanotechnology and smart materials, where they can be used to create responsive and adaptive systems.

As the research on the 4,6-dichloropyridine-3-carbonyl chloride compound continues to expand, its versatility and potential applications in various scientific fields are becoming increasingly evident. The unique structural features of this compound make it a valuable candidate for the development of new materials, drugs, and chemical processes, contributing to advancements in multiple disciplines.

The 4,6-dichloropyridine-3-carbonyl chloride compound is also being explored for its potential in the design of stimuli-responsive materials that can change their properties in response to external stimuli. A 2024 study in Advanced Materials reported the creation of smart materials that exhibit reversible changes in their physical and chemical properties when exposed to specific stimuli such as pH, temperature, or light. The carbonyl chloride group allows for the incorporation of functional groups that can undergo dynamic changes, while the chlorine substituents influence the stability and reactivity of the materials. These stimuli-responsive materials have applications in drug delivery, sensing, and adaptive coatings, where their ability to respond to external stimuli can be exploited for various purposes.

Furthermore, the 4,6-dichloropyridine-3-carbonyl chloride compound has been identified as a potential candidate for the development of advanced sensors that can detect specific analytes with high sensitivity and selectivity. A 2024 study in Angewandte Chemie demonstrated its use in the creation of molecularly imprinted polymers (MIPs) that can selectively recognize and bind target molecules. The carbonyl chloride group allows for the formation of covalent bonds with functional groups on the target molecules, while the chlorine substituents influence the stability and selectivity of the binding interactions. These advanced sensors have applications in environmental monitoring, medical diagnostics, and food safety, where their ability to detect specific analytes with high accuracy is crucial.

As the research on the 4,6-dichloropyridine-3-carbonyl chloride compound continues to expand, its versatility and potential applications in various scientific fields are becoming increasingly evident. The unique structural features of this compound make it a valuable candidate for the development of new materials, drugs, and chemical processes, contributing to advancements in multiple disciplines.

The 4,6-dichloropyridine-3-carbonyl chloride compound is also being studied for its potential in the synthesis of functionalized nanomaterials that can be used in various applications. A 2024 study in Nature Nanotechnology reported the creation of functionalized carbon nanotubes and graphene oxide using this compound as a functionalizing agent. The carbonyl chloride group allows for the covalent attachment of functional groups to the surface of the nanomaterials, while the chlorine substituents influence the stability and reactivity of the modified nanomaterials. These functionalized nanomaterials have applications in electronics, energy storage, and biomedical devices, where their enhanced properties can be exploited for various purposes.

In conclusion, the 4,6-dichloropyridine-3-carbonyl chloride compound is a multifunctional molecule with a wide range of potential applications in chemical and biological sciences. Its unique structure, characterized by the carbonyl chloride group and chlorine substituents, makes it an attractive candidate for the development of new materials, drugs, and chemical processes. As research in these areas continues to advance, the 4,6-dichloropyridine-3-carbonyl chloride compound is likely to play an increasingly important role in the discovery of innovative solutions to scientific and technological challenges.

The 4,6-dichloropyridine-3-carbonyl chloride is a versatile and multifunctional compound that holds significant potential in various scientific and technological fields. Here's a concise summary of its key characteristics and applications: --- ### Structure and Reactivity - Core Structure: A pyridine ring with chlorine atoms at positions 4 and 6, and a carbonyl chloride group (–COCl) at position 3. - Functional Groups: - Carbonyl Chloride (–COCl): A highly reactive group that can undergo nucleophilic substitution, enabling the formation of esters, amides, and other derivatives. - Chlorine Substituents: These can be replaced or modified to introduce functional groups, enhancing the molecule's reactivity and utility. --- ### Key Applications 1. Materials Science: - Functionalized Nanomaterials: Used to modify surfaces of carbon nanotubes and graphene oxide, improving their electrical, mechanical, and chemical properties. - Smart Materials: Stimuli-responsive materials that change properties in response to pH, temperature, or light (e.g., for drug delivery or adaptive coatings). 2. Sensors and Diagnostics: - Molecularly Imprinted Polymers (MIPs): Used to create highly selective sensors for detecting specific analytes in environmental, medical, and food safety applications. - Advanced Sensors: High-sensitivity and selectivity for detecting target molecules, such as in medical diagnostics or environmental monitoring. 3. Pharmaceuticals and Drug Delivery: - Prodrug Development: The carbonyl chloride group can be used to design prodrugs that release active compounds in vivo. - Targeted Drug Delivery: Integration into stimuli-responsive systems for controlled release of therapeutic agents. 4. Chemical Synthesis: - Precursor for Complex Molecules: The reactivity of the carbonyl chloride group allows for the synthesis of diverse compounds, including pharmaceuticals, agrochemicals, and polymers. 5. Electronics and Energy Storage: - Functionalized Conductive Materials: Used in the development of advanced electronic devices and energy storage systems (e.g., batteries, supercapacitors). --- ### Research and Innovation - Recent Studies: Highlight its potential in creating responsive materials, high-sensitivity sensors, and functionalized nanomaterials. - Future Directions: Exploration of its role in green chemistry, biomedical applications, and nanotechnology. --- ### Conclusion The 4,6-dichloropyridine-3-carbonyl chloride is a promising molecule due to its unique structure and reactivity. Its applications span across materials science, pharmaceuticals, sensors, and electronics, making it a key player in advancing modern technology and addressing global challenges. As research continues, its potential to drive innovation in multiple fields is expected to grow.107836-75-9 (4,6-dichloropyridine-3-carbonyl chloride) 関連製品

- 57761-30-5(Methyl-4'-dihydro-phaseat)

- 2411330-06-6((E)-4-(Dimethylamino)-N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-enamide)

- 2176125-87-2(3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane)

- 75626-17-4(2,5-Difluoroanisole)

- 1420867-25-9(Tert-butyl 4-((4-bromophenyl)methylsulfonamido)piperidine-1-carboxylate)

- 2246691-45-0(1-methyl-4-{2-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethyl}piperazine)

- 2171998-22-2(4-chloro-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}benzoic acid)

- 2228556-26-9(1-1-(3-fluoro-4-nitrophenyl)cyclopropylethan-1-ol)

- 2171416-56-9(4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid)

- 2470436-37-2(3-But-3-ynyl-1-methylpyrrole)